molecular formula C22H23ClN2O3 B11998524 N-(3-chlorophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(3-chlorophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11998524
M. Wt: 398.9 g/mol
InChI Key: ZAFWMQIAHFSLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (3-CHLORO-PHENYL)-AMIDE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (3-CHLORO-PHENYL)-AMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Functional Group Modifications: Introduction of the hexyl group, hydroxyl group, and carboxylic acid functionalities through various organic reactions such as alkylation, hydroxylation, and carboxylation.

    Amide Formation: The final step involves the reaction of the carboxylic acid derivative with 3-chloroaniline to form the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (3-CHLORO-PHENYL)-AMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of quinoline-3-hydroxy derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (3-CHLORO-PHENYL)-AMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinolone Antibiotics: A class of antibiotics with a quinoline core.

Uniqueness

1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (3-CHLORO-PHENYL)-AMIDE is unique due to its specific functional groups and potential biological activities. Its hexyl and chloro-phenyl groups may confer unique properties compared to other quinoline derivatives.

Properties

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C22H23ClN2O3/c1-2-3-4-7-13-25-18-12-6-5-11-17(18)20(26)19(22(25)28)21(27)24-16-10-8-9-15(23)14-16/h5-6,8-12,14,26H,2-4,7,13H2,1H3,(H,24,27)

InChI Key

ZAFWMQIAHFSLGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.